Acnistina A

Description

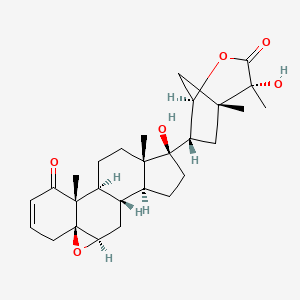

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H38O6 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

(1S,2R,7S,9R,11S,12S,15R,16S)-15-hydroxy-15-[(1R,4R,5R,7S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |

InChI |

InChI=1S/C28H38O6/c1-23-13-18(19(14-23)33-22(30)26(23,4)31)27(32)11-8-16-15-12-21-28(34-21)9-5-6-20(29)25(28,3)17(15)7-10-24(16,27)2/h5-6,15-19,21,31-32H,7-14H2,1-4H3/t15-,16-,17-,18-,19+,21+,23+,24-,25-,26-,27+,28+/m0/s1 |

InChI Key |

RNORCGKHUAMBKR-RNDHMNKTSA-N |

SMILES |

CC12CCC3C(C1CCC2(C4CC5(CC4OC(=O)C5(C)O)C)O)CC6C7(C3(C(=O)C=CC7)C)O6 |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2([C@H]4C[C@@]5(C[C@H]4OC(=O)[C@]5(C)O)C)O)C[C@@H]6[C@]7([C@@]3(C(=O)C=CC7)C)O6 |

Canonical SMILES |

CC12CCC3C(C1CCC2(C4CC5(CC4OC(=O)C5(C)O)C)O)CC6C7(C3(C(=O)C=CC7)C)O6 |

Synonyms |

acnistin A |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation Methodologies of Acnistina a

Extraction and Fractionation Strategies for Natural Product Isolation

The initial step in studying Acnistina A is its separation from the complex matrix of the source plant material, typically Acnistus arborescens. This process involves carefully planned extraction and fractionation procedures to obtain the compound in a pure form.

The journey to isolate this compound begins with the selection of appropriate solvents to extract a broad range of compounds from the dried and ground plant material. The choice of solvent is critical as it dictates the efficiency and selectivity of the extraction process.

A common approach involves a sequential extraction with solvents of increasing polarity. This method allows for a preliminary separation of compounds based on their solubility. For the isolation of withanolides like this compound, a typical extraction protocol would commence with a nonpolar solvent such as hexane to remove lipids and other nonpolar constituents. This is followed by extraction with a more polar solvent, such as methanol or a mixture of chloroform and methanol, to extract the desired steroidal lactones.

In the seminal work on the active principles of Acnistus arborescens, a multi-step solvent extraction process was employed. The dried plant material was first subjected to an exhaustive extraction with hexane. The marc (the remaining solid material) was then extracted with methanol. This methanolic extract, containing a mixture of withanolides including this compound, served as the starting point for further purification.

Following solvent extraction, the crude extract is a complex mixture that requires further separation to isolate individual compounds. Column chromatography is a fundamental technique used for this purpose. The choice of stationary phase and mobile phase is tailored to the polarity of the compounds to be separated.

For the separation of withanolides, silica gel is a commonly used stationary phase. The crude extract is loaded onto the column, and a series of solvents or solvent mixtures of increasing polarity are passed through the column as the mobile phase. This gradient elution allows for the separation of compounds based on their differential adsorption to the silica gel.

In the original isolation of this compound (referred to as withacnistin), the residue from the methanolic extract was partitioned between chloroform and water. The chloroform-soluble fraction, rich in withanolides, was then subjected to column chromatography on silica gel. Elution with a gradient of chloroform and methanol allowed for the separation of various fractions. The fractions containing this compound were identified by monitoring the eluent using techniques such as thin-layer chromatography (TLC). Final purification was often achieved through recrystallization from a suitable solvent system, such as methanol-ether, to yield pure crystalline this compound.

Table 1: Summary of Extraction and Fractionation Steps for this compound

| Step | Technique | Solvents/Materials Used | Purpose |

| 1 | Solvent Extraction | Hexane | Removal of nonpolar compounds |

| 2 | Solvent Extraction | Methanol | Extraction of withanolides |

| 3 | Liquid-Liquid Partition | Chloroform and Water | Preliminary separation of the crude extract |

| 4 | Column Chromatography | Silica Gel, Chloroform-Methanol gradient | Separation of individual withanolides |

| 5 | Recrystallization | Methanol-Ether | Final purification of this compound |

Advanced Spectroscopic Characterization for Structure Determination

Once this compound is isolated in its pure form, its chemical structure is determined using a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectroscopy are employed to map out the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, and the coupling patterns (spin-spin splitting) reveal the connectivity of neighboring protons. For withanolides like this compound, the ¹H NMR spectrum shows characteristic signals for the steroidal backbone and the lactone side chain. For instance, the olefinic protons of the α,β-unsaturated ketone in ring A typically appear in the downfield region of the spectrum.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift of each signal indicates the type of carbon (e.g., sp³, sp², carbonyl).

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are crucial for establishing the complete connectivity of the molecule and for determining its stereochemistry. For example, Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity of protons, which is essential for assigning the relative stereochemistry of the various chiral centers in the steroidal nucleus.

Table 2: Representative ¹H NMR Chemical Shifts for this compound (Withacnistin)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 6.02 | dd |

| H-3 | 6.80 | ddd |

| H-4 | 5.88 | d |

| H-6 | 3.12 | t |

| H-22 | 4.40 | dt |

| Me-18 | 0.98 | s |

| Me-19 | 1.18 | s |

| Me-21 | 1.25 | d |

| Me-27 | 1.90 | s |

| Me-28 | 1.98 | s |

Note: Data is based on early spectroscopic analysis and may vary slightly depending on the solvent and instrument frequency.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which allows for the determination of the elemental composition of the molecule.

In the analysis of this compound, mass spectrometry would reveal its molecular ion peak, which corresponds to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to deduce the structure of different parts of the molecule. For withanolides, characteristic fragmentation patterns often involve the cleavage of the side chain from the steroidal nucleus.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide important information about the functional groups present in a molecule.

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. In the IR spectrum of this compound, characteristic absorption bands would be observed for the hydroxyl group (O-H stretch), the α,β-unsaturated ketone in ring A (C=O and C=C stretches), and the δ-lactone in the side chain (C=O stretch).

Table 3: Characteristic IR Absorption Bands for this compound (Withacnistin)

| Functional Group | Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | ~3450 |

| Carbonyl (α,β-unsaturated ketone) | ~1680 |

| Carbonyl (δ-lactone) | ~1710 |

| Olefinic (C=C) | ~1650 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Chromophores, or light-absorbing groups, in a molecule will absorb UV or visible light at specific wavelengths. For this compound, the α,β-unsaturated ketone system in ring A is a key chromophore that gives rise to a characteristic absorption maximum in the UV spectrum.

Table 4: UV-Vis Absorption Maximum for this compound (Withacnistin)

| Solvent | λmax (nm) |

| Ethanol | ~225 |

By combining the information obtained from these various spectroscopic techniques, the complete and unambiguous structure of this compound can be determined.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography stands as a powerful and definitive method for the three-dimensional structural determination of molecules. nih.govresearchgate.net This technique provides unambiguous evidence of the relative configuration of all stereogenic centers within a molecule. nih.govresearchgate.net The determination of the absolute configuration, however, can be more challenging but is achievable through the careful analysis of anomalous dispersion effects. researchgate.netmit.edu

While the initial report of this compound in 1965 announced its isolation and proposed structure, detailed crystallographic data was not extensively provided at the time. nih.gov The successful application of X-ray crystallography requires obtaining a single crystal of suitable quality, which can sometimes be a laborious process. nih.gov For complex natural products like this compound, crystallization can be a significant hurdle. stackexchange.comnih.gov In cases where the natural product itself fails to crystallize, derivatization to form crystalline salts or esters is a common strategy to facilitate X-ray analysis. stackexchange.com

The absolute stereochemistry is determined by analyzing the intensities of Bijvoet pairs of reflections. nih.gov The Flack parameter is a critical value derived from the crystallographic data that indicates the correctness of the assigned absolute configuration; a value close to zero for the correct enantiomer confirms the assignment. researchgate.netnih.gov Modern advancements in detectors and X-ray sources now allow for the reliable determination of absolute configuration even for molecules containing only light atoms like oxygen, which is particularly relevant for steroids like this compound. mit.edu

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, provide valuable information about its stereochemistry in solution. These techniques are particularly useful when single crystals for X-ray crystallography cannot be obtained. nih.gov The primary chiroptical methods used for stereochemical assignment are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the absolute configuration of the molecule. For complex molecules, the experimental ECD spectrum is often compared with the computationally predicted spectrum for a known absolute configuration to make an unambiguous assignment. nih.gov

VCD, the infrared analogue of ECD, measures the differential absorption of left and right circularly polarized infrared radiation. This technique provides detailed information about the stereochemistry of molecules, and its application has been particularly useful for compounds with multiple chiral centers. nih.gov

Computational Chemistry in Structure Validation

Computational chemistry has become an indispensable tool in the structural elucidation of natural products. nih.gov In conjunction with experimental techniques, computational methods can predict and validate molecular structures with a high degree of accuracy. For this compound, computational approaches would be crucial for correlating its predicted properties with experimental data.

One of the most significant applications of computational chemistry in this context is the prediction of chiroptical spectra. By calculating the theoretical ECD or VCD spectra for different possible stereoisomers of this compound, a direct comparison with the experimental spectra can lead to a confident assignment of the absolute configuration. nih.gov

Biosynthesis and Metabolic Engineering of Acnistina a

Proposed Biosynthetic Pathways of Diterpenoid Epoxides

The formation of diterpenoid epoxides like Acnistina A is believed to follow a conserved yet versatile biosynthetic route, commencing from simple precursors and involving a series of enzymatic transformations.

Precursor Identification and Incorporation Studies

The universal precursor for all diterpenoids, including the hypothetical pathway for this compound, is geranylgeranyl diphosphate (B83284) (GGPP). biorxiv.orgnih.gov GGPP is a C20 isoprenoid compound assembled from five-carbon isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). frontiersin.org In fungi, these fundamental building blocks are primarily synthesized through the mevalonate (B85504) (MVA) pathway. frontiersin.org

Isotope labeling studies in various fungal systems have been instrumental in confirming the origin of the carbon skeleton of diterpenoids from these precursors. While specific studies on this compound are not available, it is reasonable to infer that its biosynthesis would also commence with the cyclization of GGPP.

Enzymatic Transformations in this compound Biosynthesis

The construction of the complex polycyclic structure of this compound from the linear GGPP precursor likely involves a cascade of enzymatic reactions, with diterpene synthases (diTPSs) and cytochrome P450 monooxygenases playing pivotal roles.

The initial and often rate-limiting step is the cyclization of GGPP, catalyzed by a diTPS. Fungal diTPSs are known to generate a vast diversity of cyclic diterpene scaffolds. nih.govmdpi.comresearchgate.net In the proposed biosynthesis of this compound, a diTPS would first convert GGPP into a foundational carbocyclic intermediate.

Following cyclization, the diterpene core undergoes a series of oxidative modifications, primarily hydroxylation and epoxidation, which are typically catalyzed by cytochrome P450 monooxygenases. researchgate.net The epoxide functional group, a defining feature of this compound, is likely introduced by such an enzyme acting on a double bond of the diterpene intermediate. The formation of epoxide rings is a critical step in the biosynthesis of many bioactive terpenoids.

The table below outlines the proposed sequence of enzymatic reactions in the biosynthesis of this compound.

| Step | Reaction | Enzyme Class | Substrate | Product |

| 1 | Cyclization | Diterpene Synthase (diTPS) | Geranylgeranyl Diphosphate (GGPP) | Cyclic Diterpene Intermediate |

| 2 | Oxidation/Epoxidation | Cytochrome P450 Monooxygenase | Cyclic Diterpene Intermediate | Epoxidized Diterpene Intermediate |

| 3+ | Further Oxidations/Modifications | Various (e.g., P450s, Dehydrogenases) | Epoxidized Diterpene Intermediate | This compound |

Role of Acetate (B1210297) and Polyketide Pathways

The acetate pathway is fundamental to the biosynthesis of this compound as it provides the initial building blocks for the MVA pathway. Acetyl-CoA, the primary product of the acetate pathway, is the starting material for the synthesis of IPP and DMAPP, the universal five-carbon isoprene units. nih.gov

In some complex natural products, there is a hybridization of the terpenoid and polyketide pathways. Polyketides are synthesized by polyketide synthases (PKSs) which, similar to fatty acid synthases, use acyl-CoA precursors like acetyl-CoA and malonyl-CoA to build carbon chains. frontiersin.orgnih.gov While this compound is classified as a diterpenoid, the possibility of contributions from a PKS cannot be entirely ruled out without direct experimental evidence, especially for any potential side chains or modifications to the core diterpenoid structure.

Genetic and Molecular Basis of this compound Biosynthesis

The enzymes responsible for the biosynthesis of secondary metabolites like this compound are encoded by genes that are often organized into biosynthetic gene clusters (BGCs). nih.gov

Identification of Biosynthetic Gene Clusters

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically located contiguously on a chromosome, forming a BGC. nih.govplos.org This clustering facilitates the co-regulation of all the necessary genes for the production of the final compound. A typical fungal diterpenoid BGC would include a gene for a diTPS, one or more cytochrome P450 monooxygenases, and potentially other tailoring enzymes like dehydrogenases, as well as a pathway-specific transcription factor. researchgate.netplos.org

While the BGC for this compound has not been identified, the characterization of BGCs for other fungal diterpenoids such as paxilline, aphidicolin (B1665134), and fusicoccin (B1218859) provides a model for what to expect. nih.govnih.govresearchgate.netnih.govnih.govpnas.org For instance, the fusicoccin BGC contains a unique chimeric diterpene synthase with both prenyltransferase and terpene cyclase domains. nih.govnih.govpnas.org The aphidicolin BGC contains a diTPS gene and genes for several P450s responsible for subsequent oxidations. nih.govnih.gov

The table below details the typical genes found in fungal diterpenoid BGCs, which are expected to be present in the putative this compound BGC.

| Gene | Encoded Enzyme/Protein | Function in Diterpenoid Biosynthesis | Example from Known Clusters |

| diTPS | Diterpene Synthase | Cyclization of GGPP to form the core diterpene scaffold. | PaxG (Paxilline), PhACS (Aphidicolin) nih.govnih.govresearchgate.netnih.gov |

| P450 | Cytochrome P450 Monooxygenase | Oxidative modifications (hydroxylation, epoxidation) of the diterpene core. | PaxP, PaxQ (Paxilline) nih.govnih.govresearchgate.net |

| GGS | Geranylgeranyl Diphosphate Synthase | Synthesis of the GGPP precursor. | Often found within the BGC. researchgate.net |

| TF | Transcription Factor | Regulation of gene expression within the BGC. | PbcR (pimaradiene cluster) plos.orgnih.gov |

| Transporter | Membrane Transporter | Export of the final product out of the cell. | Often present in secondary metabolite BGCs. |

Gene Expression and Regulation Studies in Source Organism

The expression of genes within a BGC is tightly regulated, often by a pathway-specific transcription factor located within the cluster. plos.org These transcription factors, commonly of the Zn(II)2Cys6 family in fungi, bind to specific promoter regions of the other genes in the cluster, thereby activating their transcription. plos.orgnih.gov The expression of the BGC can also be influenced by broader regulatory networks responding to developmental cues and environmental stimuli.

Studies on fungal diterpenoid biosynthesis have shown that the expression levels of the biosynthetic genes can vary significantly depending on the growth conditions and the developmental stage of the fungus. nih.gov For instance, in some fungi, diterpenoid production is enhanced in specific life cycle stages, such as in fruiting bodies compared to mycelia. nih.gov

To understand the regulation of this compound biosynthesis, future research would need to identify the source organism and then employ techniques like quantitative real-time PCR (qRT-PCR) to measure the expression levels of the putative biosynthetic genes under different conditions. Overexpression or knockout of the putative pathway-specific transcription factor would be a key experiment to confirm its regulatory role and to potentially engineer strains with enhanced production of this compound. plos.org

Chemoenzymatic and Synthetic Biology Approaches for this compound Production

The production of complex natural products like Acnistin A can be significantly enhanced through the integration of chemical synthesis with biological catalysis (chemoenzymatic synthesis) and the rational design of biological systems (synthetic biology). Chemoenzymatic synthesis combines the efficiency and selectivity of enzymes for specific steps with the robustness of chemical synthesis for creating precursor molecules or performing late-stage modifications that are not easily accomplished biologically. chemistryviews.orgbeilstein-journals.org This hybrid approach can overcome the challenges of low yields from natural sources and the complexities of total chemical synthesis. chemistryviews.org

Synthetic biology offers a powerful toolkit to engineer microorganisms into cellular factories for producing valuable compounds. nih.govalliedacademies.org This involves designing and constructing new biological parts, devices, and systems, or redesigning existing, natural biological systems for useful purposes. alliedacademies.org For a target molecule like Acnistin A, this could involve transferring its entire biosynthetic gene cluster (BGC) into a more manageable host organism, optimizing metabolic pathways to direct more resources toward its production, and creating novel regulatory circuits to control the expression of biosynthetic genes. youtube.commdpi.com The ultimate goal is to develop sustainable, scalable, and economically viable manufacturing processes for the compound. antheia.bio

Heterologous Expression of Biosynthetic Genes

A cornerstone of synthetic biology for natural product synthesis is the heterologous expression of biosynthetic genes. nih.gov This technique involves cloning the entire BGC responsible for producing a compound from its native, often slow-growing or genetically intractable organism, and introducing it into a well-characterized industrial host. nih.govnih.gov Suitable hosts, often referred to as chassis organisms, include bacteria like Escherichia coli and Bacillus subtilis or fungi such as Aspergillus oryzae and Saccharomyces cerevisiae. mdpi.comnih.govmdpi.com

Successful heterologous expression allows for the reliable and high-titer production of the target natural product. For example, the biosynthetic pathway for the antibiotic pleuromutilin (B8085454), originally from the basidiomycete fungus Clitopilus passeckerianus, was successfully expressed in the ascomycete fungus Aspergillus oryzae. nih.gov This not only enabled the production of pleuromutilin but also facilitated the characterization of its biosynthetic intermediates and the creation of novel, semi-synthetic derivatives with enhanced activity. nih.gov For large BGCs, specialized vectors like E. coli-Streptomyces artificial chromosomes can be used to transfer the entire genetic machinery in a single clone. nih.gov

The table below illustrates the type of information that would be relevant when documenting the heterologous expression of a hypothetical Acnistin A biosynthetic gene cluster.

| Parameter | Description | Example (Hypothetical for Acnistin A) |

| Native Producer | The original organism that produces the compound. | Streptomyces acnistinii |

| Heterologous Host | The engineered organism used for production. | Streptomyces coelicolor or Aspergillus oryzae |

| Vector System | The plasmid or chromosome used to carry the genes. | pSTREPTOBAC V Artificial Chromosome |

| Key Genes | Essential genes in the biosynthetic cluster (e.g., PKS, NRPS). | acnA (Polyketide Synthase), acnB (Glycosyltransferase) |

| Promoter | The genetic element used to drive gene expression. | Constitutive ermE* promoter |

| Outcome | Result of the expression, e.g., yield of the compound. | Production of Acnistin A at 50 mg/L |

Directed Evolution of Biosynthetic Enzymes

Directed evolution is a powerful protein engineering technique used to improve the properties of enzymes. nih.gov This method mimics natural evolution in a laboratory setting, involving iterative rounds of gene mutagenesis to create a library of enzyme variants, followed by high-throughput screening or selection to identify mutants with desired improvements. nih.govmdpi.com For the biosynthesis of a compound like Acnistin A, directed evolution could be used to enhance the efficiency, alter the substrate specificity, or improve the stability of key enzymes in the pathway. mdpi.com

The following table provides an example of how data from a directed evolution experiment on a hypothetical Acnistin A biosynthetic enzyme might be presented.

| Enzyme | Original Function | Target Improvement | Mutation | Result |

| AcnB (Glycosyltransferase) | Attaches a specific sugar to the Acnistin core | Accept a wider range of sugar substrates | T154A / L278G | 20-fold increase in activity with an alternative sugar substrate |

| AcnC (Oxidase) | Hydroxylation at C-10 | Increase reaction rate | V88L | 5-fold increase in catalytic turnover (kcat) |

| AcnA (PKS Module 4) | Incorporates methylmalonyl-CoA | Incorporate ethylmalonyl-CoA | A210G | Production of a novel ethyl-Acnistin A analogue |

Regulation of Biosynthetic Pathways in Response to Environmental Stimuli

The production of natural products in their native organisms is often tightly regulated and triggered by specific environmental cues, such as nutrient limitation, stress, or the presence of signaling molecules. youtube.com Understanding these regulatory networks is crucial for maximizing yield, especially in a heterologous host where the native control mechanisms may be absent.

In many antibiotic-producing bacteria like Streptomyces, the onset of secondary metabolism is controlled by complex signaling cascades. One common mechanism involves small, diffusible signaling molecules like gamma-butyrolactones, which, upon reaching a critical concentration, bind to receptor proteins that repress or activate the transcription of biosynthetic gene clusters. youtube.com Metabolic engineers can exploit these natural systems by engineering orthogonal regulatory circuits. For example, specific signaling molecules could be used to switch on the expression of core biosynthetic enzymes first, followed by the expression of tailoring enzymes, optimizing the metabolic flow and preventing the buildup of toxic intermediates. youtube.com Furthermore, metabolic flux analysis can help identify bottlenecks and competing pathways, allowing for targeted genetic modifications—such as deleting genes for byproduct formation—to redirect cellular resources toward the synthesis of the desired compound. mdpi.comnih.gov

Chemical Synthesis and Derivatization of Acnistina a and Analogues

Total Synthesis Strategies for Acnistina A

As of the current body of scientific literature, a completed total synthesis of this compound has not been reported. However, the successful synthesis of other structurally related withanolides provides a well-established roadmap for the potential total synthesis of this compound. The strategies employed for compounds like withaferin A and withanolide A serve as a blueprint for overcoming the synthetic challenges posed by the intricate withanolide scaffold.

A retrosynthetic analysis of this compound would logically commence with the disconnection of the side chain and the simplification of the steroidal core. Key disconnections would likely include:

Side Chain Installation: The C17 side chain, featuring a δ-lactone, represents a significant synthetic challenge. A late-stage installation would be a probable strategy, potentially via an aldol (B89426) condensation or a Wittig-type reaction to form the carbon-carbon bond at C20, followed by lactonization.

Functional Group Interconversion: The various hydroxyl groups and the epoxide on the steroidal core would be retrosynthetically simplified to precursor functional groups, such as ketones or alkenes, which are more amenable to stereocontrolled introduction.

A plausible retrosynthetic pathway would lead back to a significantly simpler steroidal precursor, which in turn could be derived from readily available starting materials.

The construction of the this compound molecule would necessitate several key bond-forming reactions and stereoselective transformations to establish the correct relative and absolute stereochemistry of its multiple chiral centers. Based on the synthesis of other withanolides, the following transformations would be critical:

Aldol and Related Reactions: To construct the side chain and introduce hydroxyl groups with specific stereochemistry, aldol reactions or their variants would be instrumental. The use of chiral auxiliaries or substrate-directable reactions would be crucial for controlling the stereochemical outcome.

Epoxidation: The stereoselective epoxidation of an alkene precursor would be required to install the epoxide ring. Directed epoxidation, where a nearby hydroxyl group directs the incoming reagent to a specific face of the double bond, is a common and effective strategy in steroid synthesis.

Annulation Reactions: The formation of the carbocyclic rings of the steroid nucleus would likely rely on well-established annulation reactions, such as the Robinson annulation, to build the six-membered rings with appropriate stereocontrol.

Radical Cyclizations: In some modern approaches to steroid synthesis, radical cyclizations have been employed to form key rings, offering alternative pathways to traditional methods.

The precise sequence and choice of reagents would be paramount in navigating the complex synthetic landscape towards this compound.

The synthesis of a polyoxygenated molecule like this compound would be heavily reliant on a sophisticated protecting group strategy to differentiate the numerous hydroxyl groups. The choice of protecting groups would need to be orthogonal, allowing for the selective removal of one protecting group in the presence of others.

| Protecting Group | Typical Functionality Protected | Deprotection Conditions |

| Silyl Ethers (e.g., TBS, TIPS) | Alcohols (primary, secondary) | Fluoride sources (e.g., TBAF) |

| Acetals/Ketals | Diols, Carbonyls | Acidic conditions |

| Benzyl Ethers | Alcohols | Hydrogenolysis |

| Esters (e.g., Acetate (B1210297), Pivaloate) | Alcohols | Basic or acidic hydrolysis |

A well-designed protecting group strategy would enable the sequential unmasking of functional groups at various stages of the synthesis, allowing for their selective modification and the eventual unveiling of the final this compound structure.

Semisynthesis of this compound from Precursors

While a dedicated semisynthesis of this compound has not been detailed in the literature, the general approach for withanolides involves the modification of naturally abundant precursors. Phytosterols, such as β-sitosterol or campesterol, are often utilized as starting materials for the semisynthesis of various steroids. The conversion of these precursors to a withanolide scaffold would involve a series of oxidative transformations to introduce the required functionalities, such as the ketone in Ring A and the hydroxyl groups on the steroidal core. The subsequent installation of the characteristic side chain would be a key step in a hypothetical semisynthesis of this compound.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound would be a crucial step in exploring its structure-activity relationships. While specific examples for this compound are not prevalent, the principles for modifying other withanolides can be applied.

The design of this compound analogues would be guided by the desire to probe the importance of its various functional groups for any observed biological activity. Key principles would include:

Modification of the Side Chain: The δ-lactone in the side chain is a hallmark of withanolides. Analogues could be designed with different ring sizes (e.g., γ-lactones), or the lactone could be replaced with other functional groups, such as esters or amides, to assess the impact on activity.

Variation of Ring A/B Functionality: The α,β-unsaturated ketone in Ring A is a common site for modification. Analogues could be synthesized with a saturated ketone, an alcohol, or other functionalities to understand the role of this enone system.

Stereochemical Diversification: The synthesis of diastereomers of this compound with altered stereochemistry at one or more chiral centers would provide valuable insights into the spatial requirements for its biological targets.

Introduction of Novel Functional Groups: The introduction of fluorine atoms, nitrogen-containing groups, or other functionalities not present in the natural product could lead to analogues with enhanced properties.

The systematic application of these design principles would enable the generation of a library of this compound analogues for further investigation.

Synthetic Routes to Modify the Core Scaffold and Side Chains

The chemical architecture of this compound, characterized by a steroidal backbone and a lactone side chain, presents multiple opportunities for synthetic modification. Research on related withanolides, such as withaferin A and withanolide D, has established several key reactive sites that can be targeted for derivatization. These strategies are broadly applicable to this compound and can be used to generate novel analogues with potentially improved biological profiles. mdpi.comnih.gov

The side chain of withanolides, which includes the δ-lactone ring, is another critical region for synthetic manipulation. The functionality of the side chain is believed to play a crucial role in the biological activity of these compounds. Late-stage functionalization techniques have been developed to introduce modifications to the side chain without altering the core scaffold. A notable example is the bioinspired photooxygenation-allylic hydroperoxide rearrangement sequence, which enables the oxidation of the C27 position. nih.govmoffitt.org This method has been successfully employed in the gram-scale synthesis of several withanolides and offers a pathway to introduce hydroxyl groups at a previously challenging position. nih.govmoffitt.org

Furthermore, the hydroxyl groups present on the withanolide scaffold serve as convenient handles for acylation. The differential reactivity of primary versus secondary hydroxyl groups can be exploited to achieve selective esterification, leading to a variety of mono- and di-substituted analogues. mdpi.com Such modifications can impact the lipophilicity and pharmacokinetic properties of the parent compound.

| Starting Material | Reaction Type | Reagents/Conditions | Product Type | Reference |

| Withanolide D | Epoxide Ring Opening | CeCl₃·7H₂O | Vicinal Diol | nih.gov |

| Withanolide D | Hydrogenation | Pd/C, H₂ | 2,3-Dihydrowithanolide | nih.gov |

| Withanolide A | Photooxygenation | Schenck ene reaction | C27-hydroperoxide | nih.gov |

| Withaferin A | Acylation | Various | Mono-, Di-, and Tri-substituted esters | mdpi.com |

Development of Simplified this compound Mimetics

The structural complexity of this compound and other withanolides can be a significant hurdle for their development as therapeutic agents due to challenges in synthesis and potential for metabolic instability. To address these issues, researchers have begun to explore the design and synthesis of simplified mimetics. These are structurally less complex molecules that retain the key pharmacophoric features responsible for the biological activity of the parent natural product. researchgate.net

The development of such mimetics often begins with pharmacophore modeling, a computational technique used to identify the essential spatial arrangement of chemical features required for biological activity. d-nb.infonih.gov For withanolides, key pharmacophoric elements may include hydrogen bond donors and acceptors, hydrophobic regions, and the electrophilic center in the A-ring. By understanding these features, chemists can design smaller, more synthetically accessible molecules that mimic the interaction of the natural product with its biological target.

One approach to creating simplified withanolide mimetics involves retaining a portion of the natural product's scaffold while replacing other parts with less complex structures. For example, research on withaferin A has led to the development of simplified analogues and inspired the design of hedgehog pathway inhibitors. nih.gov These efforts demonstrate that it is possible to reduce the structural complexity of withanolides while maintaining or even enhancing specific biological activities.

Another strategy involves the complete de novo design of non-steroidal mimetics. An example of this approach can be seen in the development of mimetics for brassinolide, another steroidal plant hormone. nih.gov In this work, novel compounds consisting of two subunits connected by a linker were designed to mimic the shape and functionality of the natural product. Two of these non-steroidal mimetics displayed significant biological activity, validating the concept of using simplified, non-steroidal scaffolds to replicate the function of complex natural products. nih.gov This approach could be adapted for the development of simplified this compound mimetics, potentially leading to novel therapeutic candidates with improved drug-like properties.

Molecular and Cellular Mechanisms of Action of Acnistina a

Identification of Molecular Targets and Ligand-Receptor Interactions

The identification of specific molecular targets is crucial for understanding the pharmacological profile of any bioactive compound. For Acnistina A, this area of research is still in its early stages, with much of the current knowledge inferred from studies on related compounds and initial experimental observations.

Direct protein binding studies for this compound are limited in the publicly available scientific literature. The identification of specific protein partners that this compound binds to with high affinity and specificity has not been extensively reported. Techniques such as affinity chromatography, where this compound would be immobilized to a solid support to capture its binding partners from cell lysates, have not been widely published. Similarly, advanced proteomic approaches like drug affinity responsive target stability (DARTS) or thermal proteome profiling (TPP), which can identify protein targets in a more native environment, have not yet been applied to this compound in reported studies.

The complex structure of this compound, featuring multiple functional groups, suggests the potential for various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with a range of protein targets. However, without specific binding assays, the identity of these proteins and the affinity of these interactions remain speculative.

The potential for this compound to inhibit or activate other enzymes involved in cellular signaling, metabolism, or proliferation is an area that warrants further investigation. Enzymatic assays are required to determine the specific enzymes affected, the nature of the interaction (e.g., competitive, non-competitive), and the concentration-dependent effects.

| Potential Enzyme Target | Reported Effect of Related Withanolides | Specific Data for this compound |

| Cyclooxygenase-2 (COX-2) | Inhibition | Not reported |

This table is generated based on the general understanding of withanolides and highlights the lack of specific data for this compound.

The ability of this compound to act as an agonist or antagonist at specific cellular receptors is another area that remains largely unexplored. High-throughput screening assays against panels of known receptors, such as G-protein coupled receptors (GPCRs), nuclear receptors, or ligand-gated ion channels, have not been reported for this compound.

Given the steroidal backbone of this compound, it is plausible that it could interact with nuclear receptors, which are known to bind to various steroid hormones and other lipophilic molecules, thereby regulating gene expression. However, without experimental data from receptor binding assays (e.g., radioligand binding assays) or functional assays measuring downstream receptor-mediated signaling, any potential receptor agonism or antagonism by this compound is purely speculative.

Modulation of Intracellular Signaling Pathways by this compound

The biological effects of a compound are often mediated through its influence on complex intracellular signaling networks. While direct evidence for this compound's impact on these pathways is scarce, the known activities of withanolides suggest potential areas of investigation.

Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The three major MAPK pathways are the extracellular signal-regulated kinase (ERK) pathway, the c-Jun N-terminal kinase (JNK) pathway, and the p38 MAPK pathway.

There are no specific studies to date that have directly examined the effect of this compound on the phosphorylation status and activity of key kinases within these cascades. Investigating whether this compound can activate or inhibit the phosphorylation of ERK, JNK, or p38 in various cell types would provide significant insight into its mechanism of action.

| Kinase Cascade | Potential Effect of this compound (Hypothetical) | Experimental Evidence |

| ERK Pathway | Modulation of proliferation and survival | Not available |

| JNK Pathway | Involvement in stress and apoptotic responses | Not available |

| p38 MAPK Pathway | Regulation of inflammation and apoptosis | Not available |

This table presents hypothetical areas of investigation for this compound's impact on kinase cascades due to the current lack of direct experimental data.

Second messengers are intracellular signaling molecules that are rapidly produced or released in response to an external stimulus and relay the signal to downstream effectors. Key second messenger systems include those involving cyclic adenosine monophosphate (cAMP) and inositol trisphosphate (IP3), which in turn regulates intracellular calcium (Ca2+) levels.

Currently, there is no published research that has investigated the effects of this compound on the levels of these critical second messengers. Cellular assays to measure cAMP production, IP3 generation, or intracellular calcium mobilization following treatment with this compound would be necessary to determine if it modulates these fundamental signaling pathways. The absence of such data means that the role of this compound in modulating second messenger systems remains an open question.

Unable to Generate Article on this compound Due to Lack of Scientific Data

It is not possible to generate the requested article on the chemical compound “this compound” focusing on its molecular and cellular mechanisms of action. A thorough and comprehensive search of available scientific literature and research databases has revealed a significant lack of specific data on this compound pertaining to the detailed outline provided.

The instructions required a detailed and scientifically accurate article structured around specific sections and subsections, including:

Cellular Responses to this compound Exposure (In Vitro and Non-Human In Vivo)

Alterations in Cell Proliferation and Viability

Induction of Programmed Cell Death (Apoptosis, Autophagy)

Cell Cycle Perturbations

Modulation of Cellular Inflammatory Responses

Omics-Based Investigations into this compound's Biological Impact

Transcriptomic Profiling of Cellular Responses

The absence of this fundamental research data makes it impossible to create an article that is "thorough, informative, and scientifically accurate" and includes "detailed research findings" and "data tables" as per the user's explicit instructions. The generation of content without such data would lead to speculation and would not meet the required standard of a professional and authoritative scientific article.

Therefore, until research on the molecular and cellular mechanisms of this compound is conducted and published, the creation of the requested article is not feasible.

Omics-Based Investigations into this compound's Biological Impact

Proteomic Analysis of Target Engagement

Currently, specific proteomic studies detailing the direct molecular targets of this compound are not extensively available in the public scientific literature. However, based on the known biological activities of similar withanolide compounds, a hypothetical proteomic approach to identify this compound's targets would likely involve affinity purification-mass spectrometry (AP-MS) and chemical proteomics.

In a hypothetical study, this compound could be chemically modified to incorporate a tag, such as biotin, allowing for its use as a "bait" to capture interacting proteins from cell lysates. These protein complexes would then be isolated and identified using mass spectrometry. This approach would aim to identify high-affinity binding partners, which could represent direct functional targets.

Further proteomic analysis using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) could be employed to assess global changes in protein expression in response to this compound treatment. It is hypothesized that such studies might reveal alterations in the expression of proteins involved in key cellular processes that are known to be modulated by other withanolides. A representative, hypothetical data table of proteins potentially affected by this compound, based on the activity of related compounds, is presented below.

Hypothetical Proteomic Signature of this compound Treatment

| Protein | Cellular Function | Predicted Change |

|---|---|---|

| Protein 1 | Cell Cycle Regulation | Downregulation |

| Protein 2 | Apoptosis | Upregulation |

| Protein 3 | Signal Transduction | Modulation |

Metabolomic Signatures of this compound Activity

Detailed metabolomic studies specifically investigating the impact of this compound on cellular metabolism have yet to be published. Nevertheless, by drawing parallels with other bioactive natural products, it is possible to postulate the potential metabolic pathways that this compound might influence.

A comprehensive metabolomic analysis, likely utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), would be necessary to profile the changes in endogenous small molecules following treatment with this compound. Such an analysis would likely reveal shifts in central carbon metabolism, amino acid metabolism, and lipid metabolism.

For instance, if this compound exerts effects on cellular proliferation, one might expect to observe changes in the levels of nucleotides and their precursors. Similarly, if it impacts cellular energetics, alterations in the intermediates of the tricarboxylic acid (TCA) cycle and glycolysis would be anticipated. A hypothetical table summarizing potential metabolomic shifts induced by this compound is provided below.

Hypothetical Metabolomic Profile in Response to this compound

| Metabolite | Metabolic Pathway | Predicted Change |

|---|---|---|

| Metabolite A | Glycolysis | Decrease |

| Metabolite B | TCA Cycle | Alteration |

| Metabolite C | Amino Acid Metabolism | Increase |

Subcellular Localization and Intracellular Trafficking of this compound

The precise subcellular localization and the mechanisms governing the intracellular trafficking of this compound have not been experimentally determined. To elucidate these aspects, studies employing fluorescently labeled this compound analogs in conjunction with high-resolution confocal microscopy would be required.

Such investigations would aim to visualize the distribution of this compound within different cellular compartments, such as the cytoplasm, nucleus, mitochondria, and endoplasmic reticulum. The dynamics of its movement within the cell could be tracked over time to understand its trafficking pathways. It is plausible that this compound, like many small molecule natural products, may initially diffuse across the plasma membrane and subsequently accumulate in specific organelles based on its physicochemical properties and interactions with intracellular components.

The trafficking of this compound could involve passive diffusion as well as active transport mechanisms. Potential interactions with intracellular transport proteins could facilitate its movement between different subcellular locations. Understanding the subcellular compartmentalization of this compound is crucial, as its localization will ultimately determine its access to potential molecular targets and, consequently, its biological activity.

Structure Activity Relationship Sar Studies of Acnistina a and Its Derivatives

Identification of Key Pharmacophoric Elements for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups within a molecule that are necessary for its biological activity, dictating its interaction with a specific molecular target whiterose.ac.uknih.govslideshare.net. Identifying these key pharmacophoric elements in Acnistina A would involve correlating specific structural features with observed biological effects. As a withanolide, this compound possesses a characteristic steroidal lactone skeleton, often featuring a six-membered ring (A), a five-membered ring (B), and a side chain. Modifications to these core structures, such as the presence of hydroxyl groups, lactone rings, or specific side-chain functionalities (e.g., the bicyclic chain at C-17 mentioned for this compound and E researchgate.net), are likely to influence its interaction with biological targets. Dedicated studies are required to pinpoint the precise pharmacophoric requirements for this compound's antitumor or antiparasitic activities.

Correlating Structural Modifications with Changes in Molecular Target Engagement

The principle of SAR involves understanding how altering a molecule's structure impacts its engagement with its molecular target, such as an enzyme or receptor. For instance, studies on the related compound 3-Br-acivicin have demonstrated that stereochemical configurations significantly influence its interaction with Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), leading to differences in enzyme inhibition and antimalarial activity nih.govmalariaworld.orgnih.govresearchgate.net. Such correlations are vital for rational drug design, guiding chemists to modify specific parts of the molecule to enhance binding affinity, selectivity, or efficacy. While specific molecular targets for this compound are still being elucidated, understanding how structural changes affect its binding to these targets would be a critical step in its SAR exploration nih.govmdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) extends SAR by developing mathematical models that correlate quantifiable structural descriptors of compounds with their biological activities openbioinformaticsjournal.comrsc.org. These models can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

Development of Predictive Models

The development of predictive QSAR models involves selecting a set of compounds, calculating various molecular descriptors (e.g., physicochemical properties, topological indices), and then employing statistical methods (like regression analysis) to build a model relating these descriptors to measured biological activities nih.govrasayanjournal.co.inmdpi.com. While QSAR has been successfully applied to numerous classes of natural products and synthetic compounds for various biological targets nih.govnih.govnih.govconicet.gov.ar, specific QSAR models for this compound derivatives are not prominently reported in the retrieved literature. Future research could focus on synthesizing a series of this compound analogs and applying QSAR methodologies to predict their activities.

Application of Machine Learning in SAR Analysis

Machine learning (ML) algorithms, such as support vector machines, random forests, and neural networks, are increasingly employed in SAR analysis to build more sophisticated and predictive models. These algorithms can identify complex, non-linear relationships between molecular structures and biological activities, often outperforming traditional statistical methods whiterose.ac.uk. While ML is a powerful tool in modern drug discovery for SAR exploration, specific applications of machine learning in the SAR analysis of this compound derivatives have not been highlighted in the available search results.

Stereochemical Effects on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly impact biological activity. Enantiomers, which are non-superimposable mirror images, often exhibit vastly different potencies and pharmacological profiles because biological systems are inherently chiral solubilityofthings.com. Research on 3-Br-acivicin, a related compound, clearly illustrates this principle: only the (5S, αS) isomers displayed significant antimalarial activity, suggesting that specific stereoconfiguration is essential for both cellular uptake (potentially via L-amino acid transporters) and interaction with its target, PfGAPDH nih.govmalariaworld.orgnih.govresearchgate.net. This finding underscores the importance of considering stereochemistry in the SAR studies of this compound and its potential derivatives, as different stereoisomers may possess distinct biological profiles.

Design of New this compound Derivatives Based on SAR Insights

SAR studies provide a rational basis for designing novel chemical entities with improved properties. By identifying key pharmacophoric elements and understanding how structural modifications affect biological activity, medicinal chemists can synthesize new derivatives with enhanced potency, selectivity, or pharmacokinetic profiles collaborativedrug.comgardp.org. For this compound, future derivative design could focus on:

Stereochemical Optimization: Synthesizing and evaluating different stereoisomers of this compound or its analogs, informed by the findings in related compounds nih.govmalariaworld.orgnih.govresearchgate.net.

Functional Group Modification: Systematically altering functional groups on the withanolide core or side chain to probe their contribution to biological activity, drawing inspiration from general SAR principles for natural products nih.govnih.gov.

Simplification or Elaboration: Creating simplified analogs that retain or enhance activity, or elaborating the structure to improve target engagement or overcome resistance mechanisms.

The insights gained from such SAR-driven design strategies would be instrumental in developing this compound into a more effective therapeutic agent.

Compound List

this compound

Acnistina E

Acnistina F

3-Br-acivicin (3-BA)

Withanolides

Advanced Analytical Methodologies for Acnistina a Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental in the analysis of phytocompounds like Acnistina A, enabling the separation and quantification of the target analyte from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantification of withanolides, including this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose. nih.gov The method's high selectivity, accuracy, and precision make it ideal for analyzing marker compounds in medicinal plants. nih.gov

Method development for withanolides often involves optimizing the separation on a C18 column with a gradient elution. nih.govslideshare.net A typical mobile phase consists of a binary mixture of an aqueous component, often with a modifier like acetic acid or ammonium (B1175870) acetate (B1210297), and an organic solvent such as acetonitrile (B52724) or methanol. nih.govslideshare.netcimap.res.in The gradient is programmed to achieve baseline separation of the target compound from other structurally similar withanolides and matrix components. nih.gov Detection is commonly performed using a photodiode array (PDA) detector, which allows for the monitoring of absorbance at multiple wavelengths, with 230 nm being a frequently used wavelength for withanolide detection. nih.govslideshare.net

The purity of an this compound sample can be determined by assessing the peak area percentage of the main compound in the chromatogram. Quantification is achieved by creating a calibration curve using a certified reference standard of the compound. slideshare.net Validation of the HPLC method is crucial and typically involves assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. ipinnovative.com

Table 1: Exemplary HPLC Parameters for Withanolide Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm × 250 mm, 5 µm) nih.govslideshare.net |

| Mobile Phase A | Water with 0.1% acetic acid nih.govcimap.res.in |

| Mobile Phase B | Acetonitrile with 0.1% acetic acid nih.gov |

| Flow Rate | 1.0 mL/min slideshare.net |

| Detection | Photodiode Array (PDA) at 230 nm nih.govslideshare.net |

| Injection Volume | 20 µL slideshare.net |

| Column Temperature | 40°C slideshare.net |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another valuable technique for the analysis of withanolides. It is especially useful for identifying volatile and semi-volatile compounds present in plant extracts. nih.gov For the analysis of non-volatile compounds like withanolides, a derivatization step is often necessary to increase their volatility and thermal stability.

GC-MS analysis can provide detailed structural information based on the fragmentation patterns of the analytes. nih.gov In the context of this compound research, GC-MS can be employed for metabolite profiling of extracts to identify not only this compound but also other related withanolides and phytoconstituents. nih.govnih.gov The identification of compounds is achieved by comparing their mass spectra and retention times with those of reference standards or with entries in spectral libraries. nih.gov While not as commonly used as HPLC for routine quantification of withanolides, GC-MS is a powerful tool for the qualitative analysis and structural elucidation of these compounds in complex mixtures. nih.gov

Mass Spectrometry for Quantitative Analysis and Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool in modern analytical chemistry, offering high sensitivity and selectivity for the detection and quantification of compounds like this compound.

LC-MS/MS Method Development

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of withanolides in biological matrices due to its superior sensitivity and specificity. researchgate.netijpp.org.in The development of a robust LC-MS/MS method involves the optimization of both the chromatographic separation and the mass spectrometric detection parameters.

The chromatographic conditions are typically adapted from established HPLC methods, often using ultra-high-performance liquid chromatography (UHPLC) for faster analysis and better resolution. slideshare.netipinnovative.com For mass spectrometric detection, electrospray ionization (ESI) is a common ionization source for withanolides, and it can be operated in either positive or negative ion mode. slideshare.netnih.gov The selection of the precursor ion (the molecular ion or a prominent adduct) and the optimization of collision energy to generate specific product ions are critical steps in developing a multiple reaction monitoring (MRM) method. slideshare.netijpp.org.in The MRM transitions are unique to the target analyte, which provides a high degree of selectivity, allowing for accurate quantification even in complex biological samples. ijpp.org.in

Method validation for LC-MS/MS assays includes the determination of parameters such as the lower limit of quantification (LLOQ), linearity, precision, accuracy, and matrix effects to ensure reliable results. ijpp.org.in

Table 2: Representative LC-MS/MS Parameters for Withanolide Quantification

| Parameter | Condition |

|---|---|

| LC System | UHPLC slideshare.net |

| Column | C18 ijpp.org.in |

| Mobile Phase | Acetonitrile and water with formic acid or ammonium acetate slideshare.netijpp.org.in |

| Ionization Source | Electrospray Ionization (ESI), positive mode slideshare.net |

| MS Analyzer | Triple Quadrupole ipinnovative.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) ijpp.org.in |

| Precursor → Product Ion | Analyte-specific (e.g., m/z 471.3 → 281.2 for Withaferin A) ijpp.org.in |

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass spectrometry, provides highly accurate mass measurements, which are invaluable for the identification and structural elucidation of unknown compounds and for metabolite profiling. acs.orgcreative-enzymes.com In the context of this compound research, HRMS can be used to confirm the elemental composition of the molecule and its fragments, aiding in its definitive identification. acs.org

LC-HRMS methods are particularly powerful for untargeted metabolomics studies of plant extracts, allowing for the comprehensive profiling of withanolides and other secondary metabolites. acs.orgcreative-enzymes.com Data-dependent acquisition (DDA) and parallel reaction monitoring (PRM) are two common acquisition strategies used in LC-HRMS. acs.org While DDA is excellent for discovering new compounds, PRM offers enhanced sensitivity and selectivity for quantifying specific target analytes. researchgate.net The high resolving power of these instruments helps to differentiate between isobaric compounds, which are common in natural product extracts. acs.orgcreative-enzymes.com

Spectroscopic Methods for In Vitro Assay Development

Spectroscopic techniques are crucial for developing in vitro assays to investigate the biological activity of this compound, such as its interaction with molecular targets.

UV-Visible (UV-Vis) spectroscopy is a fundamental technique that can be used to monitor enzyme kinetics. ipinnovative.comcreative-enzymes.com If the enzymatic reaction involving this compound or its substrate leads to a change in absorbance at a specific wavelength, this change can be measured over time to determine the reaction rate and to study the inhibitory effects of this compound. creative-enzymes.com For instance, assays involving the oxidation or reduction of cofactors like NADH or NADPH can be monitored by the change in absorbance at 340 nm. ipinnovative.comcreative-enzymes.com

Fluorescence spectroscopy is another sensitive technique that can be employed to study the binding of this compound to proteins. researchgate.net Many proteins contain intrinsic fluorophores, such as tryptophan residues. The binding of a ligand like this compound can cause a change in the local environment of these fluorophores, leading to a quenching or enhancement of the fluorescence signal. researchgate.net By titrating the protein with increasing concentrations of this compound and monitoring the change in fluorescence, the binding affinity and stoichiometry can be determined. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-protein interactions at an atomic level. nih.govnih.govanu.edu.au Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can be used to identify which parts of this compound are in close contact with a target protein and to map the binding site on the protein, respectively. anu.edu.au While technically more demanding, NMR provides detailed structural information about the binding event that is often not accessible with other methods. nih.gov

Microscopic Techniques for Cellular Localization and Morphological Analysis

The precise location of a compound within a cell is intrinsically linked to its biological activity. Determining the subcellular distribution of this compound is a critical first step in unraveling its mechanism of action. A suite of advanced microscopic techniques can be employed for this purpose, each offering unique advantages in terms of resolution, specificity, and the ability to study live or fixed cells.

To visualize the intracellular accumulation of this compound, researchers often turn to fluorescence microscopy. This can be achieved by conjugating a fluorescent dye to the this compound molecule. The choice of fluorophore is critical and depends on factors such as its quantum yield, photostability, and minimal interference with the bioactivity of this compound. Confocal microscopy, with its ability to optically section cells and generate high-resolution 3D images, is particularly valuable for precisely mapping the subcellular coordinates of the fluorescently-tagged this compound.

Beyond localization, these microscopic techniques are instrumental in assessing the morphological changes induced by this compound. Alterations in cell shape, size, and the organization of subcellular organelles can provide significant clues about the compound's cellular targets and its effects on fundamental cellular processes such as the cytoskeleton, cell adhesion, and apoptosis.

Table 1: Microscopic Techniques for this compound Research

| Technique | Application for this compound Research | Data Generated |

| Confocal Fluorescence Microscopy | Determination of the subcellular localization of fluorescently-labeled this compound. | High-resolution 2D and 3D images showing the distribution of this compound within cellular compartments (e.g., nucleus, mitochondria, cytoplasm). |

| Transmission Electron Microscopy (TEM) | Ultrastructural analysis of cellular changes induced by this compound treatment. | Detailed images of organelle morphology, membrane integrity, and the formation of any specific cellular structures. |

| Scanning Electron Microscopy (SEM) | Examination of changes in the cell surface topography and overall cell shape following exposure to this compound. | High-resolution images of the three-dimensional surface of cells, revealing features like membrane blebbing or changes in cell-cell junctions. |

| Live-Cell Imaging | Real-time monitoring of the dynamic processes within living cells treated with this compound. | Time-lapse video microscopy data showing the kinetics of this compound uptake, its movement within the cell, and the temporal progression of morphological changes. |

Bioanalytical Assay Development for Mechanistic Studies

To move from observation to a mechanistic understanding, a range of bioanalytical assays must be developed and employed. These assays are designed to quantify the interactions of this compound with specific molecular targets and to measure the downstream consequences of these interactions on cellular signaling pathways.

The initial step often involves identifying the direct binding partners of this compound. Techniques such as affinity chromatography, where this compound is immobilized on a solid support to "pull down" interacting proteins from cell lysates, are invaluable. The captured proteins can then be identified using mass spectrometry.

Once potential targets are identified, a variety of in vitro and cell-based assays are utilized to validate these interactions and to quantify their functional effects. For instance, if this compound is hypothesized to inhibit a particular enzyme, enzymatic assays can be developed to measure the rate of the enzymatic reaction in the presence and absence of the compound, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC50).

Furthermore, to investigate the broader impact of this compound on cellular signaling networks, techniques such as Western blotting can be used to measure changes in the expression levels and post-translational modifications (e.g., phosphorylation) of key signaling proteins. Reporter gene assays, where the activity of a specific transcription factor is linked to the expression of a reporter protein (e.g., luciferase), can provide insights into how this compound modulates gene expression.

Table 2: Bioanalytical Assays for Mechanistic Studies of this compound

| Assay Type | Purpose in this compound Research | Key Parameters Measured |

| Affinity Pull-Down Assays | Identification of direct molecular binding partners of this compound. | Identity of interacting proteins. |

| Enzymatic Assays | Quantification of the inhibitory or activating effect of this compound on specific enzymes. | IC50 or EC50 values, kinetic parameters (Km, Vmax). |

| Western Blotting | Analysis of changes in the expression and modification state of specific proteins in response to this compound treatment. | Protein levels, phosphorylation status. |

| Reporter Gene Assays | Measurement of the effect of this compound on the activity of specific transcription factors and signaling pathways. | Reporter protein activity (e.g., luminescence, fluorescence). |

| Flow Cytometry | High-throughput analysis of cellular responses to this compound, such as cell cycle progression and apoptosis. | Percentage of cells in different cell cycle phases, percentage of apoptotic cells. |

By integrating the findings from these advanced microscopic and bioanalytical methodologies, a comprehensive picture of the cellular and molecular pharmacology of this compound can be constructed, paving the way for its further development as a potential therapeutic agent.

Preclinical and Mechanistic Investigations of Acnistina a in Model Systems

In Vitro Cell Line-Based Research Models

Research utilizing in vitro cell line models aims to characterize the direct effects of compounds like Acnistina A on cellular processes, providing foundational data for understanding their potential therapeutic applications.

Characterization of Response in Diverse Cell Types

Studies have investigated the cytotoxic effects of this compound and related compounds against several human cancer cell lines. These investigations provide initial insights into the compound's potency and selectivity across different cancer types.

Acnistins A, E, and L have demonstrated cytotoxic activity against human A375 melanoma cells, with reported IC50 values ranging from 0.19 to 80.5 µM, depending on the duration of exposure. silae.it Further evaluation revealed that Acnistins A and E also exhibited cytotoxicity against MCF7 breast cancer cells and K652 leukemia cells, with IC50 values falling between 10.2 and 134.4 µM. silae.it Comparative analyses indicated that this compound generally displayed higher cytotoxicity than Acnistina E across these tested cell lines. silae.it

Beyond mammalian cell lines, this compound and E have also shown inhibitory effects on the growth of Leishmania mexicana and Trypanosoma cruzi in culture media. researchgate.net Additionally, this compound, E, and L demonstrated inhibitory activity against both chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum in culture. researchgate.net

Table 1: Cytotoxicity of Acnistins in Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) Range | Notes |

| This compound | A375 melanoma | 0.19 - 80.5 | Cytotoxic; dependent on exposure time. |

| Acnistina E | A375 melanoma | 0.19 - 80.5 | Cytotoxic; dependent on exposure time. |

| Acnistina L | A375 melanoma | 0.19 - 80.5 | Cytotoxic; dependent on exposure time. |

| This compound | MCF7 breast cancer | 10.2 - 134.4 | Cytotoxic. |

| Acnistina E | MCF7 breast cancer | 10.2 - 134.4 | Cytotoxic. |

| This compound | K652 leukemia | 10.2 - 134.4 | Cytotoxic. |

| Acnistina E | K652 leukemia | 10.2 - 134.4 | Cytotoxic. |

| This compound | A375 melanoma | N/A | Showed higher cytotoxicity compared to Acnistina E in these cell lines. |

Note: IC50 values are presented as ranges as reported in the source, reflecting variations based on experimental conditions such as incubation time.

Development of 3D Cell Culture Models

Specific research detailing the development or application of 3D cell culture models for this compound was not identified in the reviewed literature.

In Vivo Non-Human Animal Models for Mechanistic Elucidation

Information pertaining to the use of in vivo non-human animal models for detailed mechanistic elucidation of this compound, including specific model selection, analysis of target engagement in animal tissues, or pharmacodynamic biomarker identification, was not found in the provided search results. Preclinical research broadly utilizes animal models to assess drug efficacy and safety before human trials clinlabstaffing.comfrontiersin.orgneuralink.comecco-ibd.eumdpi.com, but specific studies involving this compound in these contexts were not detailed.

Comparative Studies with Other Natural Products and Synthetic Compounds

Comparative investigations are essential for contextualizing the biological activity of this compound and for identifying potential advantages or limitations compared to other compounds. Research efforts have focused on evaluating the cytotoxic efficacy of this compound against various cancer cell lines, often in parallel with related natural products and synthetic analogs. These studies aim to elucidate structure-activity relationships and to pinpoint compounds with superior therapeutic potential.

Cytotoxicity Comparisons with Related Natural Products

Studies have assessed the cytotoxic effects of this compound alongside other naturally occurring acnistins, such as Acnistins E and L, which are also isolated from plants of the Acnistus genus. These comparisons typically involve the determination of half-maximal inhibitory concentration (IC50) values against specific cancer cell lines.

On human A375 melanoma cells, Acnistins A, E, and L have all demonstrated cytotoxic activity, with reported IC50 values falling within a broad range of 0.19 to 80.5 µM silae.itresearchgate.net. Within this series, Acnistin L exhibited the most potent cytotoxic effect, surpassing both this compound and Acnistin E. Furthermore, this compound was found to be more cytotoxic than Acnistin E on these melanoma cells silae.itresearchgate.net.

When tested against MCF7 breast cancer cells and K562 leukemia cells, Acnistins A and E also displayed cytotoxic properties, with IC50 values ranging from 10.2 to 134.4 µM silae.itresearchgate.net. In these assays, this compound generally demonstrated higher cytotoxicity compared to Acnistin E silae.itresearchgate.net.

Comparisons with Synthetic Derivatives and Controls

In addition to natural analogs, synthetic derivatives and established cytotoxic agents are frequently included in comparative studies to provide a broader perspective. Acnistin F and the synthetic compound 2,3,5,6-diepoxi-acnistina were investigated for their cytotoxic effects on human A375 melanoma cells. These compounds demonstrated a notably low cytotoxic effect, indicating a reduced potency when compared to Acnistins A, E, and L silae.itresearchgate.net.

For context and validation of experimental models, potent cytotoxic agents like Actinomycin D are often employed as positive controls. Actinomycin D has demonstrated significant activity, typically in the nanomolar range, establishing a benchmark against which the potency of other compounds is measured silae.it.

The comparative analysis highlights that while this compound exhibits significant cytotoxic activity, other natural analogs like Acnistin L may possess superior potency. Furthermore, modifications or related synthetic compounds can lead to diminished activity, underscoring the importance of specific structural features for biological efficacy silae.itresearchgate.net.

Data Tables:

To illustrate these comparative findings, the following tables summarize the reported cytotoxic activities:

Table 1: Comparative Cytotoxicity of Acnistins on Human Cancer Cell Lines

| Compound | Cell Line | IC50 Range (µM) | Relative Potency (vs. This compound) | Notes |

| This compound | A375 melanoma | 0.19 - 80.5 | - | Cytotoxic |

| Acnistina E | A375 melanoma | 0.19 - 80.5 | Less potent than this compound | Cytotoxic |

| Acnistin L | A375 melanoma | 0.19 - 80.5 | More potent than this compound | Cytotoxic, highest among A, E, L |

| This compound | MCF7 breast | 10.2 - 134.4 | - | Cytotoxic |

| Acnistina E | MCF7 breast | 10.2 - 134.4 | Less potent than this compound | Cytotoxic |

| This compound | K562 leukemia | 10.2 - 134.4 | - | Cytotoxic |

| Acnistina E | K562 leukemia | 10.2 - 134.4 | Less potent than this compound | Cytotoxic |